Chromoionophore V
Description
Contextualization of Chromoionophores in Chemical Sensing
Chromoionophores are lipophilic (fat-soluble) pH indicators that form the core of the signal transduction mechanism in many ion-selective optical sensors, often called optodes acs.org. These sensors are designed to detect the concentration of specific ions in a sample. The fundamental principle of these sensors involves a cooperative action between three key components embedded within a hydrophobic polymer membrane (typically made of polyvinyl chloride, or PVC):
An Ionophore: A molecule that selectively binds to the target analyte ion. The high selectivity of the sensor is primarily determined by the choice of ionophore.
An Ion-Exchanger: A lipophilic salt that ensures charge neutrality is maintained within the membrane.
A Chromoionophore: The signal transducer. It is a dye that can exist in both protonated and deprotonated forms, each having distinct optical properties (i.e., they absorb and/or emit light at different wavelengths).
The sensing mechanism relies on an ion-exchange process at the sample-membrane interface. For the detection of a target cation, the selective binding of the cation by the ionophore within the membrane is coupled with the release of a proton (H+) from the chromoionophore to the sample phase to maintain electroneutrality. Conversely, for anion detection, the binding of the anion by its ionophore is accompanied by the co-extraction of a proton from the sample into the membrane, which then protonates the chromoionophore nih.gov. This change in the protonation state of the chromoionophore leads to a measurable change in the absorbance or fluorescence of the sensor, which can be correlated to the concentration of the target ion nih.gov.
Historical Development and Significance of Chromoionophore V
The precise origin and first synthesis of this compound are not extensively documented in readily available academic literature. However, its structural backbone, the 9-diethylaminobenzo[a]phenoxazin-5-one core, is characteristic of the Nile Red family of dyes nih.govresearchgate.net. Nile Red and its parent compound, Nile Blue, are well-known fluorescent dyes whose synthesis was first reported in the late 19th and early 20th centuries. These dyes are recognized for their strong fluorescence in lipophilic environments and their solvatochromic properties, meaning their color changes with the polarity of the solvent nih.govresearchgate.net.
The development of chromoionophores for ion sensing, including this compound, represents a functional evolution of these classic dyes. Researchers modified the core structure to create lipophilic pH indicators with high basicity, making them suitable for ion-exchange-based sensing mechanisms. The significance of this compound lies in its utility as a reliable and effective signal transducer in optical sensors for a variety of ions. Its chemical structure provides the necessary lipophilicity to be retained within the polymer membrane and the electronic properties that result in a distinct and measurable color change upon protonation.
Role of this compound in Contemporary Optical Sensor Design
This compound plays a vital role in modern research focused on developing selective and sensitive optical sensors. It is frequently chosen for its favorable optical properties and its compatibility with common polymer membrane materials like PVC and plasticizers such as o-nitrophenyl octyl ether (o-NPOE).
A key parameter influencing a chromoionophore's performance is its acidity constant (pKa) within the specific membrane environment nih.govnih.gov. The pKa determines the pH range over which the chromoionophore is most responsive, which in turn affects the dynamic range and detection limit of the final sensor. Research has shown that a higher pKa for the chromoionophore can lead to better response and selectivity in certain applications, such as in nitrite (B80452) sensors nih.gov.
One of the prominent applications of this compound is in the development of optical sensors for nitrite (NO₂⁻) nih.gov. In these sensors, this compound is paired with a nitrite-selective ionophore, such as a cobalt(III) corrole complex, within a plasticized PVC film. The interaction of nitrite with the ionophore drives the protonation of this compound, causing a distinct spectral shift that can be quantified to determine the nitrite concentration nih.gov.
The performance of this compound in such a sensor is detailed in the tables below, showcasing its distinct optical properties in its deprotonated and protonated states.
| Property | Value |
|---|---|
| Chemical Name | 9-(Diethylamino)-5-(2-naphthoylimino)-5H-benzo[a]phenoxazine |
| Synonym | N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide |
| CAS Number | 132097-01-9 |
| Molecular Formula | C₃₁H₂₅N₃O₂ |
| Form | Absorbance Maximum (λmax) |
|---|---|
| Deprotonated | 566 nm |
| Protonated | 665 nm |
The distinct separation of the absorbance peaks for the deprotonated and protonated forms is critical for achieving a high signal-to-noise ratio and sensitive measurements. The use of this compound, along with other similar dyes, continues to be a cornerstone in the design of robust and selective optical sensors for environmental monitoring, clinical diagnostics, and industrial process control.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3O2/c1-3-34(4-2)23-15-16-26-28(18-23)36-29-19-27(24-11-7-8-12-25(24)30(29)32-26)33-31(35)22-14-13-20-9-5-6-10-21(20)17-22/h5-19H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISNZWYZDRRYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=NC(=O)C5=CC6=CC=CC=C6C=C5)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394821 | |
| Record name | Chromoionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132097-01-9 | |
| Record name | Chromoionophore V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Principles of Chromoionophore V Based Sensing
Sensing Mechanisms in Optode Platforms
The core of Chromoionophore V-based sensing lies in its ability to participate in ion-exchange and coextraction equilibria, leading to a detectable optical change.
Proton Exchange Mechanism in this compound-Doped Membranes
This compound acts as a pH indicator, exhibiting distinct optical properties for its protonated and deprotonated forms sigmaaldrich.comebricmall.com. In ion-selective optodes, the reversible protonation and deprotonation of this compound are intricately linked to the concentration of the analyte ion sigmaaldrich.com. For the detection of cations, the analyte ion from the aqueous phase displaces a hydrogen ion bound to the chromoionophore within the membrane, thereby altering its protonation state labsolu.ca. Conversely, for anion detection, a hydrogen ion from the aqueous solution is co-extracted into the polymeric membrane along with the target anion, leading to the protonation of the chromoionophore labsolu.canih.gov. This mechanism ensures electroneutrality within the membrane phase.
The proton-binding affinity, quantified by the pKa value of the chromoionophore, significantly influences sensor performance and selectivity nih.govnih.gov. Chromoionophores with higher pKa values, such as this compound (which ranks higher than Chromoionophore II, VII, and III in terms of pKa, and lower than Chromoionophore I), generally exhibit improved selectivity, particularly for anions like nitrite (B80452) nih.govnih.gov. The degree of protonation (1-α) of the chromoionophore, defined as the ratio of its protonated form concentration to its total concentration, can be quantitatively determined from its apparent absorbance values nih.govresearchgate.net. In a buffered system, this protonation degree becomes solely dependent on the analyte ion activity when the proton activity remains constant nih.gov.
Optical Transduction Principles (Absorbance, Fluorescence, Ratiometric Measurements)
Chromoionophores like this compound serve as optical transducers by changing their spectral properties upon protonation or deprotonation sigmaaldrich.comuni.lusigmaaldrich.com.
Absorbance: The most common transduction method involves monitoring changes in the absorbance spectrum of the chromoionophore. As the chromoionophore undergoes protonation or deprotonation in response to analyte binding, its absorption maximum shifts or its intensity changes at specific wavelengths nih.govuni.lusigmaaldrich.com. The degree of protonation (1-α) can be calculated by measuring absorbance values at different equilibrium conditions relative to the absorbance of the fully protonated and fully deprotonated forms of the chromoionophore nih.govresearchgate.net.
Fluorescence: Some chromoionophores also exhibit changes in their fluorescence properties, such as emission intensity or wavelength shifts, upon changes in their protonation state uni.lusigmaaldrich.comumich.edu. This allows for fluorescence-based sensing, offering potentially higher sensitivity.
Ratiometric Measurements: To enhance the robustness and accuracy of optical sensors, ratiometric measurements are often employed uni.luumich.edufrontiersin.org. This technique involves monitoring the ratio of signals at two different wavelengths (e.g., two absorption peaks or an emission peak relative to a reference dye's emission) umich.edufrontiersin.org. Ratiometric sensing helps to mitigate interferences such as photobleaching, light scattering, inhomogeneous illumination, and variations in light source intensity, leading to more reliable quantification umich.edu. Ratiometric probes are characterized by a pronounced spectral shift in absorption or emission wavelengths as a function of ion concentration umich.edufrontiersin.org.
Interfacial Phenomena Governing this compound Response
The precise and selective response of this compound-based optodes is heavily influenced by the chemical and physical processes occurring at the interface between the polymeric membrane and the aqueous sample.
Role of Lipophilic Ionic Additives and Ionophores in Polymeric Membrane Formulations
Polymeric ion-selective membranes typically comprise an ionophore, a lipophilic ionic additive, a plasticizer, and a polymer matrix (e.g., PVC) researchgate.net. The selection and concentration of these components are critical for optimizing sensor performance.
Lipophilic Ionic Additives: These additives, such as lipophilic cationic sites (e.g., tetraalkylammonium salts) or anionic additives (e.g., tetraphenylborate (B1193919) derivatives), play a crucial role in maintaining charge neutrality within the membrane and improving its permselectivity nih.govresearchgate.netcenmed.comacs.org. The type and amount of additive are chosen based on the charge of the ionophore and chromoionophore used nih.govacs.orgresearchgate.net. For instance, if a neutral ionophore is employed, cationic additives are generally needed, whereas charged ionophores may require anionic additives nih.govacs.org. The presence of these additives can significantly influence the sensor's selectivity and detection limits nih.govcenmed.com. For example, films formulated with neutral chromoionophores tend to show better selectivity to nitrite than those with charged chromoionophores when lipophilic ion additives are present nih.gov.
Advanced Methodologies for Characterization and Application of Chromoionophore V
Spectroscopic Techniques in Chromoionophore V Studies
This compound has been utilized in polymeric optical sensors for the selective detection of nitrite (B80452) ions. [Search 19] Studies have shown that sensors doped with this compound, alongside Chromoionophore I, significantly enhance nitrite selectivity against other anions. [Search 19] The optical response of these sensors is linked to the protonation state of the chromoionophore. For this compound, absorbance ratios were recorded for films, specifically at 472 nm and 536 nm, and at 677 nm and 550 nm, when formulated into sensing films. [Search 19] To quantify the degree of protonation (α values), the absorbance spectra of fully protonated and deprotonated chromoionophores were obtained by conditioning the optode membranes in 0.1 M HCl and 0.1 M NaOH solutions, respectively. [Search 19] The performance of these sensors is influenced by the pKa values of the chromoionophores, with higher pKa values generally leading to improved nitrite response and selectivity. [Search 19]
While fluorescence spectroscopy is a common method for evaluating chromoionophores, and time-resolved photoluminescence (TRPL) is employed to analyze the dynamics of fluorescence emission and excited-state lifetimes in sensing applications, specific detailed research findings on this compound using time-resolved photoluminescence for sensing dynamics were not found in the current literature. [Search 9, 16, 20, 21, 24]
Electrochemical and Hybrid Sensing Approaches
Potentiometric methods are commonly used to evaluate the basicity (pKa values) of chromoionophores, which is crucial for their function as pH indicators in ion-selective sensors. While such evaluations have been performed for various chromoionophores, including Oxazinoindoline dyes and Chromoionophore I (CH 1) with reported pKa values, specific potentiometric evaluation data for this compound's basicity were not found in the current literature search. [Search 1, 2, 11, 29, 30]
Micro- and Nanofabrication Techniques for this compound SensorsThe integration of this compound into various micro- and nanofabricated sensor architectures is crucial for developing highly sensitive, selective, and miniaturized analytical devices. These techniques enable the precise control over sensor geometry and material composition, enhancing performance for diverse applications.
Development of Polymeric Film Optodes (Bulk Optodes)this compound has been effectively incorporated into polymeric film optodes, also known as bulk optodes, for sensing applications. These optodes typically consist of a polymer matrix (e.g., PVC) plasticized with compounds like o-NPOE or DOS, containing a chromoionophore, an ionophore, and sometimes a lipophilic ionic additive.acs.orgnih.govmdpi.compsu.edu
A notable application of this compound in polymeric film optodes is for nitrite detection. Sensors formulated with neutral proton chromoionophores, including this compound, have demonstrated improved nitrite response and selectivity, particularly against interfering lipophilic anions like perchlorate (B79767) and thiocyanate. nih.gov The performance of these sensors is influenced by the chromoionophore's pKa value, with higher pKa values generally leading to better response and selectivity for nitrite. nih.gov The sensing mechanism involves the coextraction of nitrite and protons into the polymer film, which contains both a nitrite-selective ionophore and the proton-sensitive chromoionophore. nih.gov The optical response is typically evaluated by measuring absorbance ratios at specific wavelengths, for example, 665 nm and 566 nm for this compound-doped films. nih.gov
Beyond nitrite, this compound has also been employed in polymeric film optodes for the determination of ultra-trace amounts of mercury(II) (Hg(II)). mdpi.com The composition of these optodes, including the type and amount of plasticizer, chromoionophore, and additive, significantly influences the sensor's analytical performance. redalyc.org The ability to tune the response range of bulk optodes by adjusting the chromoionophore's basicity or the sample pH allows for versatile sensor design. mdpi.com
Integration of this compound into Microsphere and Nanosphere ArchitecturesThe miniaturization of ion-selective optodes into microsphere and nanosphere architectures offers significant advantages, including reduced sample consumption, faster response times, and potential for cellular imaging and bioimaging applications.frontiersin.orgnih.govresearchgate.netmdpi.comumich.eduChromoionophores, as essential ion-selective components, are incorporated either on or within these spherical particles.frontiersin.orgnih.gov
The fabrication of such micro/nanospheres typically involves methods like emulsion polymerization, precipitation polymerization, or sol-gel techniques, utilizing polymers such as polystyrene, poly(methyl methacrylate), or Pluronic F-127 copolymer. frontiersin.orgnih.govmdpi.com Once synthesized, these spheres are functionalized to integrate chromoionophores and ionophores through surface modification techniques like covalent attachment or physical adsorption. frontiersin.orgnih.gov The high surface area-to-volume ratio of micro- and nanospheres enhances the optode's binding capacity and sensitivity, enabling precise detection even in complex matrices. frontiersin.orgnih.gov While specific detailed research on this compound's direct integration into microsphere and nanosphere architectures is not extensively documented in the provided sources, the general principles and methodologies for incorporating chromoionophores into these advanced sensing platforms are well-established, suggesting its potential for such integration.
Implementation in Microfluidic and Paper-Based Analytical DevicesMicrofluidic and paper-based analytical devices (μPADs) represent a rapidly growing area in sensor technology, particularly for point-of-care (POC) testing due to their low cost, portability, disposability, and minimal sample volume requirements.researchgate.netnih.govmdpi.comThese platforms leverage the capillary action of paper to transport fluids, often eliminating the need for external pumps.
Chromoionophores are critical components in these devices, enabling optical ion sensing. Paper serves as an excellent substrate for adsorbing the necessary chromoionophore, ionophore, and ion-exchanger species, forming a hydrophobic sensing phase. researchgate.net Examples include the use of chromoionophores in μPADs for the distance-based analysis of potassium ions nih.gov and for dual detection of heavy metal ions like Ag+ and Hg2+. Thread-based microfluidic analytical devices also incorporate chromoionophore-ionophore chemistry for optical determination of analytes in biological fluids, such as lithium in saliva. The integration of chromoionophores allows for colorimetric detection, which is a promising readout principle for μPADs, often enabling visual interpretation of results without complex instrumentation. nih.gov While the specific application of this compound in microfluidic and paper-based devices is not explicitly detailed in the provided literature, its established role as a chromoionophore in polymeric optodes suggests its applicability within these miniaturized platforms following similar integration principles.
Digital Imaging and Data Analysis for Optode Response EvaluationDigital imaging and advanced data analysis techniques are integral to evaluating the response of chromoionophore-based optodes, particularly for obtaining spatially resolved concentration information and enhancing measurement precision.mdpi.compsu.edu
Digital Color Analysis (DCA) is a widely adopted method for processing colorimetric and luminescent signals from optodes. psu.eduredalyc.org This approach involves capturing images of the optode using digital cameras, including smartphone cameras, and subsequently analyzing the color components within various color spaces, such as RGB (Red, Green, Blue) and HSV (Hue, Saturation, Value). psu.eduredalyc.org Ratiometric image analysis, which relies on the deprotonation degree of the chromoionophore, is a powerful colorimetric method that allows for mapping ion concentrations in two dimensions. mdpi.com This technique has been shown to correlate quantitatively with spectrophotometric measurements and is independent of the camera's gamma correction values and spectral sensitivities.
The evaluation of optode response often involves calculating parameters such as the degree of protonation (α) of the chromoionophore, or related values like 1-α. This typically requires three distinct measurements: the signal from the fully protonated form, the fully deprotonated form, and the signal from the sample or standard. The robustness parameter is often used to assess the precision of acquired data and optimize the light source, reading device, and color space for the analysis of colorimetric assays. psu.edu Theoretical models and numerical simulations are also employed to predict and confirm optical responses, including the independence from background cation concentration when lipophilic electrolytes are incorporated. mdpi.com
Applications of Chromoionophore V in Analytical Chemistry
Biological and Physiological Sample Analysis (Excluding Clinical Human Trial Data)
Advanced Optode Designs for Biological Interfaces
The unique properties of chromoionophores, including Chromoionophore V, make them integral to the design of advanced optodes for biological applications. These optical sensors offer distinct advantages, such as the ability to perform measurements through optically transparent barriers, including cell membranes. rsc.org This characteristic is particularly valuable for non-invasive or minimally invasive monitoring in biological systems. Furthermore, optodes can be adapted for two-dimensional (2D) or even three-dimensional (3D) chemical imaging, providing spatial information about analyte distribution. rsc.org
Advanced optode designs incorporating chromoionophores have seen integration into various platforms pertinent to biological interfaces. These include polymeric matrices, microfluidic devices, and wearable sensors, which facilitate real-time or continuous monitoring of biological fluids. frontiersin.orgnih.govresearchgate.net Examples of such innovations include paper-based optode devices (PODs) developed for the selective quantification of potassium ions in biological fluids. frontiersin.orgnih.govresearchgate.net Additionally, small-volume pH sensing has been achieved using capillary optodes that incorporate dye-loaded porous nanocapsules within a hydrogel matrix. frontiersin.orgnih.govresearchgate.net
A notable example of an advanced optode design for biological interfaces, leveraging the principles of chromoionophore-based sensing, is an ammonia (B1221849) chemical sensor developed for rapid urinary ammonium (B1175870) determination. This sensor utilized an ion-selective optode principle with a chromoionophore possessing a strategically low pKa and a tripodal ammonium ion carrier. This design enabled rapid detection within seconds, demonstrating a significant improvement in response time compared to earlier sensors. The sensor achieved a limit of detection (LOD) of approximately 15 nM in colorimetric mode and was successfully applied to undiluted urine samples. Its design allowed for adaptation to small sample volumes, as low as 20 μL, making it promising for point-of-care testing (POCT) and high-throughput analysis. nih.gov
Table 1: Performance Characteristics of an Advanced Optode Design for Biological Applications (Ammonia Sensor)
| Characteristic | Value | Notes | Source |
| Analyte | Free NH3 (Ammonia) | In urine samples | nih.gov |
| Detection Mode | Colorimetric | nih.gov | |
| Limit of Detection (LOD) | ~15 nM | In colorimetric mode | nih.gov |
| Response Time | Within seconds | Significant improvement over previous sensors | nih.gov |
| Sample Volume | 20 μL | Promising for POCT and high-throughput analysis | nih.gov |
| Chromoionophore Type | Low pKa chromoionophore | Contributes to rapid response | nih.gov |
| Ion Carrier Type | Tripodal ammonium ion carrier (log β = 4.62 ± 0.18) | Contributes to rapid response | nih.gov |
Process Control and Industrial Applications
While ion-selective optodes, which incorporate chromoionophores like this compound, are valuable analytical tools for precise ion detection, direct widespread application of this compound specifically in large-scale industrial process control systems is not extensively documented in current research. The existing literature on process control focuses broadly on the integration of various sensor technologies, advanced control strategies such as model predictive control and adaptive control, and statistical process control methods for quality assurance. mdpi.comuodiyala.edu.iqresearchgate.netpressurecontrolsolutions.comisa.org However, the high selectivity and sensitivity offered by optical sensors utilizing chromoionophores could potentially find niches in industrial monitoring where specific, real-time detection of certain chemical species is critical for process optimization or quality control. Their optical readout and potential for miniaturization could offer advantages in specialized industrial sensing scenarios.
Supramolecular Architectures and Interfacial Phenomena Involving Chromoionophore V
Host-Guest Chemistry in Chromoionophore V Systems
Host-guest chemistry involves the molecular recognition and selective binding of a guest molecule or ion by a host compound, forming a supramolecular assembly. vt.eduresearchgate.net this compound, and similar chromoionophores, function as hosts that exhibit optical responses to specific ionic guests.
Molecular Recognition and Binding Specificity
This compound demonstrates specific molecular recognition capabilities towards certain metal ions. Research has shown that optode membranes incorporating this compound exhibit good responses to silver ions (Ag+). jsac.jp The detection range for Ag+ with this compound in optical films is from 10⁻⁶ to 10⁻¹ M at a pH of 5.5. jsac.jp For comparison, another chromoionophore, ETH 5418, has been shown to respond to copper(II) ions (Cu²⁺) within a range of 10⁻⁶ to 10⁻² M. jsac.jp
The binding of ions by chromoionophores often involves specific interactions with ionophoric groups. For instance, a dithia-aza-crown substituted hemicyanine chromoionophore (HCS), structurally related to this compound in its function, can bind mercury cations (Hg²⁺). isuct.ruresearchgate.net While low concentrations of Hg²⁺ may not significantly perturb the organization of the HCS monolayer, higher concentrations lead to distinct structural changes. isuct.ru
Table 1: Ion Recognition Properties of Chromoionophores in Optode Membranes
| Chromoionophore | Target Ion | Response Range (M) | Optimal pH |
| This compound | Ag⁺ | 10⁻⁶ - 10⁻¹ | 5.5 |
| ETH 5418 | Cu²⁺ | 10⁻⁶ - 10⁻² | Not specified |
Ion-Induced Structural Changes in this compound Monolayers
The interaction of chromoionophores with specific ions at interfaces, such as the air/water interface, can induce significant structural rearrangements within their monolayers. In the case of the hemicyanine chromoionophore (HCS), the presence of mercury ions (Hg²⁺) can alter the supramolecular architecture of its Langmuir monolayer. isuct.ru
Crucially, the pre-organization of the monolayer by "inert" cations, such as barium (Ba²⁺), can significantly influence the binding behavior and structural response. researchgate.net When Ba²⁺ cations are present in the subphase during the formation of the Langmuir monolayer, they induce a co-directional, "head-to-head" orientation of the chromoionophore fragments. researchgate.net This pre-organized structure facilitates the binding of complementary mercury cations, even in a compressed state, leading to the formation of asymmetric sandwich complexes where two dye molecules coordinate a single Hg²⁺ cation. researchgate.net In contrast, without such pre-organization, the chromoionophore molecules may form "head-to-tail" aggregates, where the ionophoric group is sterically blocked by neighboring molecules, hindering efficient ion binding. researchgate.net These structural transformations have been investigated using in situ techniques like UV-Vis reflection-absorption spectroscopy and X-ray reflectivity measurements. isuct.ru
Self-Assembly and Ordered Structures of this compound
This compound, as an amphiphilic molecule, exhibits a propensity for self-assembly at interfaces, forming ordered structures such as Langmuir monolayers and thin films.
Formation and Characterization of Langmuir Monolayers and Thin Films
Chromoionophores, including dithia-aza-crown substituted hemicyanine dyes, are known to form stable Langmuir monolayers at the air/water interface. isuct.ruresearchgate.netresearchgate.netrsc.org The formation of these monolayers is typically characterized by surface pressure-area isotherms, which provide insights into the molecular packing and phase transitions at the interface. researchgate.net
These monolayers can then be transferred onto solid supports using the Langmuir-Blodgett (LB) technique, creating highly ordered thin films. researchgate.netrsc.orgsi-photonics.com Studies employing X-ray techniques, such as X-ray reflectometry (XRR) and X-ray standing wave (XSW) measurements, have demonstrated that the fine structure and functional features of pre-organized Langmuir monolayers can be largely preserved in the corresponding LB films. researchgate.netrsc.org This preservation of structural organization is critical for their application in sensing devices. Atomic force microscopy (AFM) is also used to characterize the morphology and homogeneity of these transferred films. researchgate.netbiolinscientific.com
Aggregation Phenomena and Their Impact on Optical Properties
Aggregation is a common phenomenon in dye chemistry, significantly influencing the coloristic and photophysical properties of the compounds. primescholars.commdpi.comresearchgate.net Chromoionophores are no exception, and their aggregation behavior, particularly in monolayers, has a direct impact on their optical sensing capabilities.
As mentioned, the formation of "head-to-tail" aggregates in hemicyanine chromoionophore monolayers can lead to non-fluorescent aggregates, thereby reducing their receptor function. researchgate.net Conversely, a cation-induced pre-organization, which promotes a "head-to-head" orientation, inhibits the formation of these non-fluorescent aggregates. researchgate.net This structural control allows for the quantitative detection of target ions, such as mercury cations, using a ratiometric fluorometric approach, where changes in fluorescence intensity or spectral shifts are correlated with analyte concentration. researchgate.net Aggregates can also exhibit red-shifted absorption peaks compared to their monomeric forms, providing a spectroscopic signature of their self-assembly state. researchgate.net
Integration of this compound with Advanced Materials (e.g., Quantum Dots)
The integration of chromoionophores with advanced materials like quantum dots (QDs) represents a promising avenue for developing highly sensitive and selective chemical sensors. This approach leverages the distinct optical properties of both components.
In ion-selective nano-optodes, quantum dots can be effectively incorporated within a polymer matrix alongside a pH-sensitive chromoionophore. researchgate.net The sensing mechanism in such systems relies on an inner-filter effect. When the target analyte cation is extracted from the aqueous phase into the optode's polymer phase, it triggers a proton release from the chromoionophore. researchgate.net This proton release causes a color change in the chromoionophore, leading to an increase in the absorbance of the polymer film. researchgate.net This increased absorbance, in turn, attenuates the fluorescence emission of the embedded quantum dots. researchgate.net By monitoring the changes in QD fluorescence intensity, the concentration of the analyte can be determined.
For example, sodium-selective nano-optodes incorporating quantum dots have demonstrated high selectivity for Na⁺ over K⁺ (approximately 200-fold) and a resolution of 80 µM at 10 mM, with a measuring range from 1 mM to 1 M. researchgate.net This hybrid material design combines the ion recognition capabilities of the chromoionophore with the robust and tunable optical properties of quantum dots, offering enhanced sensitivity and versatility for various sensing applications. researchgate.netnih.gov
Table 2: Performance Characteristics of Sodium-Selective Nano-optodes with Quantum Dots
| Analyte | Selectivity (vs. K⁺) | Resolution (at 10 mM) | Measuring Range |
| Na⁺ | 200-fold | 80 µM | 1 mM - 1 M |
Theoretical and Computational Studies of Chromoionophore V
Modeling of Sensing Equilibria and Response Patterns
Modeling of sensing equilibria and response patterns is critical for designing and optimizing chromoionophore-based optodes. A theoretical model based on phase distribution equilibrium has been proposed to quantitatively describe the effect of Donnan exclusion failure on the response of polymeric plasticized optodes nih.gov. This model has been successfully applied to Na+/pH-selective optodes utilizing neutral chromoionophores, demonstrating that electrolyte coextraction can significantly shift the response range and lead to nonmonotonic response curves due to transitions from cationic to anionic responses nih.gov.
The detection range of optodes, which is a function of the ionophore binding constant and the equilibrium of the optical transducer, can be tuned by various parameters rsc.org. The theory describing the response of ion-selective optodes (ISOs) originated from that of ion-selective electrodes (ISEs), with the primary difference being the presence of a chromoionophore as an indicator in optodes rsc.org.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT) studies, are instrumental in understanding the molecular interactions and electronic properties of chromoionophores. DFT calculations provide insights into the binding mechanisms between sensing probes and target metal ions, elucidating the underlying molecular interactions responsible for selectivity researchgate.net. For example, DFT studies have been used to investigate the binding mechanism of chemosensors with carbonate ions, revealing intramolecular proton transfer and interaction energies that confirm high sensitivity and selectivity frontiersin.orgfrontiersin.org.
Time-dependent Density Functional Theory (TD-DFT) calculations, combined with spectroscopic studies, have been employed to explore the unusual behavior of chromoionophores, such as those with anthraquinone (B42736) moieties researchgate.net. These calculations can account for bulk solvent effects using models like the polarizable continuum model (PCM), enabling the study of prototropic tautomerization and its influence on absorption bands frontiersin.orgfrontiersin.orgresearchgate.net. DFT methods, often at the B3LYP level with various basis sets (e.g., 6-31G**, 6-311+G(2d,2p)), are widely used for optimizing geometries, calculating energies, and analyzing electronic properties like molecular orbital energy levels and electron density distribution frontiersin.orgfrontiersin.orgmdpi.comacs.org.
Quantum chemical calculations can also predict reaction pathways, including transition state energies and associated equilibria, aiding in the discovery of new synthetic methodologies rsc.org.
Tautomerism and Conformational Analysis of Chromoionophore V and Analogs
Tautomerism, particularly prototropic tautomerism involving the movement of a hydrogen atom, is a ubiquitous chemical phenomenon that significantly influences the properties of chromoionophores nih.gov. The tautomeric equilibrium is highly condition-dependent, influenced by factors such as temperature, solvent, and pH nih.gov. For certain crown-containing anthraquinone imines, which are a type of tautomeric chromoionophore, complexation can shift the equilibrium towards the imine species researchgate.net. Quantum chemical calculations have been used to confirm the effect of complexation on tautomeric equilibrium researchgate.net.
Conformational analysis, which involves evaluating the energies and geometries of different conformers, is crucial for understanding the three-dimensional structure and flexibility of molecules like this compound nobelprize.orgresearchgate.netethz.ch. Force fields such as MM2, MM3, and MMFF94 are often used for conformational analysis, with their performance evaluated by how closely their calculated values match experimental data or ab initio calculations researchgate.net. Optimization at higher levels of theory, such as DFT, can provide more accurate results but requires significant computational resources for complex structures with numerous conformations researchgate.net. Studies have shown that even small energy differences between conformers can suggest relatively free rotation at ambient temperatures ethz.ch.
Simulation of Optode Response and Interfacial Potential Stability
The simulation of optode response is a powerful tool for predicting and understanding the behavior of these sensors. Theoretical models, including numerical simulations, have been used to demonstrate the independence of the predicted optical response from background cation concentration in chromoionophore-based optodes researchgate.netnih.govacs.org. These simulations establish a correlation between the interfacial potential stability and the single-ion optical response researchgate.netnih.gov.
The response mechanism of anion-selective optodes, which is based on a carrier-mediated coextraction equilibrium, is related to both the complex formation constant of the ionophore and the proton-binding affinity (pKa) of the chromoionophore in the film nih.gov. Chromoionophores with higher pKa values generally exhibit different response characteristics nih.gov. The protonation degree of the chromoionophore, defined as the ratio of its protonated form to its total concentration, can be linked to apparent absorbance values and is dependent on the analyte ion activity in a buffered system nih.gov.
Maintaining interfacial potential stability is crucial for the long-term performance and reproducibility of ion-selective sensors rsc.org. Computational modeling helps in understanding how factors like the introduction of lipophilic electrolytes into the polymeric optode membrane can enable the assessment of ionic activity independently of background electrolyte concentration researchgate.netnih.gov. This understanding contributes to designing optodes with improved and stable response patterns.
Challenges, Limitations, and Future Research Directions
Addressing Long-Term Stability and Reproducibility in Chromoionophore V Sensors
Long-term stability and reproducibility are critical factors for the practical application of this compound sensors. Chromoionophore-based sensors can exhibit limited long-term stability, primarily due to phenomena such as photobleaching and the washout of sensing components yok.gov.tr. For instance, general chromoionophore-based sensors have shown a degradation of approximately 16.7% after 25 days, although polymer-free nanosensors have demonstrated stability for over 30 days . Nitrite (B80452) optode thin films, when stored in the dark without aqueous contact, remained visibly unchanged for two weeks, but crystal formation after this period indicated alterations in film composition nih.gov. Maintaining the functional integrity of chromoionophores over extended periods is therefore paramount for their widespread adoption .
Strategies to enhance stability include optimizing storage conditions; for example, Chromoionophore III is recommended to be stored at 2-8°C to maintain integrity vulcanchem.com. Furthermore, advancements in material science, such as the incorporation of nanoparticles, offer improved stability and resistance to photobleaching nih.gov. The leaching of lipophilic salts from the polymer matrix is another factor that can compromise long-term sensor stability, and the development of nano-mesh structures has shown promise in mitigating this issue rsc.org. Machine learning techniques are also being explored to predict the long-term stability of this compound sensors under various environmental stressors, such as temperature and humidity .
Reproducibility in this compound sensor fabrication and performance is equally vital. Good reproducibility has been reported for some chromoionophore-based pH sensors, with relative standard deviation (RSD) values ranging from 2.07% to 2.34% mdpi.com. To ensure consistent performance across different batches, standardized protocols for sensor fabrication are essential. These protocols should meticulously document parameters such as polymer matrix composition (e.g., PVC:plasticizer ratio), solvent evaporation times, and curing conditions . Batch testing is also a key practice to compare performance and identify discrepancies . Moreover, the adoption of open data sharing practices, including raw spectral datasets and calibration parameters, can help researchers address variations in reported binding constants across different studies . For data analysis and interpretation, multivariate regression, error propagation analysis, and ANOVA testing are suitable statistical methods to quantify response variability in multi-ion environments .
Strategies for Enhancing Selectivity and Minimizing Cross-Sensitivities (e.g., pH cross-sensitivity mitigation)
Enhancing the selectivity of this compound-based sensors and minimizing undesirable cross-sensitivities, particularly pH cross-sensitivity, are significant areas of ongoing research.
pH Cross-Sensitivity Mitigation: The inherent pH dependency of many chromoionophore-based systems is a major limitation, especially when analyzing real-world samples where pH can fluctuate rsc.organnualreviews.org. This dependency arises because chromoionophores often act as pH indicators, changing their optical properties in response to protonation/deprotonation annualreviews.org. Several strategies are being explored to mitigate or overcome this pH cross-sensitivity:
Alternative Transduction Mechanisms: One approach involves using solvatochromic dyes or applying potential-sensitive dyes, where the detection principle is coupled to the local environment of charged reporter dyes rather than the protonation degree of the indicator annualreviews.orgresearchgate.net. This can lead to pH-independent response curves researchgate.net.
Simultaneous pH Measurement: Integrating a separate pH sensor or designing systems where the signal depends on the activity of both protons and the target species in a reverse manner can allow for pH correction annualreviews.org.
Direct Analyte Sensing: In specific cases, such as carbon dioxide sensing, the pH dependency can be circumvented by directly measuring the carbon dioxide activity rather than relying on pH changes in an aqueous solution annualreviews.org.
Nanosensor Design: Nanosensors have demonstrated the ability to largely overcome pH-dependent responses for certain ions (e.g., K+ and Ca2+) when characterized across a broad pH range (e.g., pH 4 to 10) researchgate.net. The use of an "exhaustive detection mode" can also render the approach pH independent researchgate.net.
Novel Chromoionophore Designs and Detection Modes: Ongoing research focuses on renovating chromoionophores and exploring new optical signal transduction mechanisms to overcome the intrinsic pH cross-response and instability of optical signals researchgate.net. The choice of chromoionophores with different pKa values can also be used to shift the measuring range at a specific pH jsac.jp.
Development of Novel this compound Analogs with Enhanced Performance Characteristics
The continuous development of novel this compound analogs and related compounds is a key area of research aimed at improving sensor performance characteristics such as sensitivity, selectivity, and response time. Current research directions include the development of new polymer matrices that can enhance sensor durability and response time vulcanchem.com. Furthermore, the combination of chromoionophores with novel ionophores is being explored to target previously challenging analytes, expanding the scope of detection vulcanchem.com.
Rational design principles are being applied to create new classes of chromoionophores. For example, oxazinoindoline (Ox) dyes have been developed as novel fluorescent H+-turn-on chromoionophores. These analogs exhibit varying basicities and tunable absorption bands that can extend into the near-infrared region, offering greater flexibility in sensor design and application acs.org. Such structural modifications provide opportunities to fine-tune the pKa values of these compounds, which is crucial for optimizing their performance in different sensing environments acs.org.
Advancements in ionophores and reporter molecules, including chromoionophores and solvatochromic dyes, are leading to the creation of more robust nanosensors. These new designs aim not only for enhanced selectivity but also for the ability to overcome challenges in bio-imaging, such as depth penetration and autofluorescence rsc.orgrsc.org. While not specifically for this compound, the synthesis and evaluation of novel chromone (B188151) analogs for their inhibitory activity against interleukin-5 demonstrate the broader principle of how structural modifications can lead to compounds with enhanced performance characteristics for specific applications nih.gov. The ongoing development of novel electrochemical and optical polymeric membrane/film type sensors, which may incorporate this compound or its derivatives, continues to push the boundaries of sensing capabilities umich.edu.
Miniaturization and Integration of this compound Sensors for Portable and Autonomous Devices
Miniaturization and integration are crucial for translating this compound-based sensing technology from laboratory settings to portable, autonomous, and real-world applications. Current research is actively focused on integrating these sensors into microfluidic and miniaturized sensing platforms vulcanchem.com.
Ion-selective optodes (ISOs), which often incorporate chromoionophores like this compound, are inherently simple, inexpensive, and fully portable devices, making them suitable for field use nih.gov. H+-chromoionophore-based optodes have demonstrated seamless integration into various platforms, including polymeric films, microfluidic devices, and wearable sensors nih.govfrontiersin.org.
The advent of nanotechnology has significantly propelled miniaturization efforts. Nanocapsules and various types of nanoparticles, such as polymer nanodots (Pdots) and rare-earth-based nanorods, are being engineered to enable integration into portable and miniaturized sensing platforms nih.govfrontiersin.org. These nanomaterial-based sensors offer several advantages, including high stability, tunable optical properties, and resistance to photobleaching, which are vital for robust portable devices nih.gov.
For practical deployment, costly and bulky spectrophotometric equipment can be replaced by more compact and affordable alternatives. Low-cost readout tools like digital cameras and scanners are being explored annualreviews.org. More specifically, portable photometers utilizing light-emitting diodes (LEDs) as light sources and photodiodes as detectors have been developed for both cation and anion measurements in real samples annualreviews.orgresearchgate.net. These compact electronic photometers, characterized by their low weight, rapid response, and low energy requirements, are well-suited for field determination researchgate.net. Furthermore, highly developed yet simple centrifugal microfluidic platforms with integrated ionophore-based optical sensors (IBOS) have been presented, demonstrating the potential for sophisticated portable analytical systems annualreviews.org. The ultimate goal is the development of portable sensors for continuous monitoring in diverse fields, including healthcare, agriculture, and industrial settings nih.govfrontiersin.org. For remote and long-term applications, autonomous operation during deployment, encompassing repetitive measurements, data storage and management, and real-time data visualization, is a significant area of development for submersible probes acs.org.
Expanding the Range of Target Analytes for this compound-Based Systems
Expanding the range of target analytes detectable by this compound-based systems is a key direction for broadening their applicability. This compound has already demonstrated its utility in detecting various ions. For instance, it has been successfully employed in optode membranes for the measurement of silver(I) and copper(II) ions jsac.jp. Furthermore, this compound has been specifically incorporated into optical sensors for the highly sensitive and selective determination of ultra-trace amounts of mercury(II) ions researchgate.net.
Beyond metal ions, chromoionophores are recognized as critical components in sensing applications for environmental monitoring, clinical diagnostics, and intracellular ion imaging . A significant focus of current research involves combining chromoionophores with novel ionophores to specifically target and detect analytes that have historically posed challenges for sensing technologies vulcanchem.com.
Optode-based nanosensors (OBNs), which utilize chromoionophores for signal transduction, have shown versatility in their applications. They have been successfully applied to detect various ions in biofluids nih.gov. Moreover, their scope has been extended to the detection of small-molecule targets, including important neurotransmitters and signaling molecules such as dopamine, acetylcholine, and histamine (B1213489) nih.gov. Chromoionophore-based sensors have also been developed for the detection of nitrite nih.gov, and Pdot-based optodes have been utilized for the determination of calcium, potassium, sodium, pH, and proteins nih.govfrontiersin.org. In the biomedical field, chromoionophore-containing ammonia (B1221849) sensors have been developed for rapid urinary ammonium (B1175870) determination, highlighting their potential in clinical diagnostics nih.gov. The overarching goal in this area is to continue broadening the types of ions and molecules that can be reliably and selectively detected using this compound and related systems nih.gov.
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Chromoionophore V?
this compound’s synthesis involves a multi-step process, typically starting with the functionalization of the aza-crown ether moiety followed by coupling with an indoaniline dye precursor. Key steps include purification via column chromatography and characterization using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For reproducibility, ensure solvent purity, reaction temperature control (±1°C), and inert atmosphere conditions. Spectrophotometric analysis (UV-Vis) at 500–700 nm confirms chromogenic properties . Detailed protocols should align with journal guidelines for experimental transparency, including raw data deposition in supplementary materials .
Q. How do researchers validate the ion-selectivity of this compound in aqueous systems?
Ion-selectivity is validated using competitive binding assays. Prepare buffered solutions (e.g., 10 mM HEPES, pH 7.4) with varying concentrations of target ions (e.g., K⁺, Na⁺, Ca²⁺) and interferents. Monitor absorbance or fluorescence shifts at λmax (e.g., 620 nm for K⁺ complexes). Calculate binding constants (logK) via the Hill equation and compare selectivity coefficients (e.g., k<sup>K⁺</sup>Na⁺) to confirm specificity. Include control experiments with ionophores lacking the crown ether moiety to isolate selectivity mechanisms .
Q. What are the critical parameters for ensuring reproducibility in this compound-based sensor fabrication?
Reproducibility depends on:
- Polymer matrix composition : Optimize plasticizer (e.g., DOS) and polymer (e.g., PVC) ratios to prevent leaching.
- Immobilization method : Covalent grafting (e.g., silanization) reduces drift compared to physical entrapment.
- Calibration consistency : Use NIST-traceable standards and document temperature/humidity conditions. Publish raw calibration curves and error margins (e.g., ±5% RSD for triplicate measurements) in supplementary data .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when this compound interacts with mixed-ion solutions?
Contradictions often arise from unaccounted ion-pairing or pH-dependent protonation. To address this:
- Perform multivariate analysis (e.g., principal component analysis) on UV-Vis spectra to deconvolute overlapping absorption bands.
- Use time-resolved fluorescence to differentiate dynamic quenching (e.g., from Cu²⁺) versus static interactions.
- Validate with complementary techniques like ICP-MS for ion concentration verification .
Q. What strategies optimize the dynamic range of this compound in trace-metal detection for biological samples?
To enhance sensitivity and reduce background noise:
- Matrix modification : Add ion-selective scavengers (e.g., cryptands) to mask interfering ions (e.g., Mg²⁺ in serum).
- Signal amplification : Employ Förster resonance energy transfer (FRET) pairs with this compound as the acceptor.
- Microfluidic integration : Use laminar flow to limit sample volume (≤10 µL) and improve detection limits (e.g., sub-ppb for Pb²⁺) .
Q. How can computational modeling improve the design of this compound derivatives for targeted ion recognition?
Density functional theory (DFT) simulations predict binding affinities by modeling ligand-ion interactions at the atomic level. Key steps:
Q. What methodologies address photodegradation artifacts in long-term optical sensing with this compound?
Photodegradation is mitigated by:
- Encapsulation : Embed the chromoionophore in UV-blocking matrices (e.g., sol-gel silica).
- Additive stabilization : Incorporate antioxidants (e.g., BHT) at 0.1–1 wt%.
- Dark-state calibration : Periodically measure baseline signals in the absence of illumination to correct for drift .
Methodological Guidelines
- Data reporting : Follow CONSORT-EHEALTH standards for transparency, including raw spectra, computational input files, and instrument calibration logs .
- Ethical considerations : Disclose potential environmental hazards (e.g., heavy metal waste) in disposal protocols .
- Collaborative workflows : Use version-controlled repositories (e.g., GitHub) for sharing synthesis protocols and datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
